molecular formula C18H24N2O2 B2387253 N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 2193792-99-1

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B2387253
CAS No.: 2193792-99-1
M. Wt: 300.402
InChI Key: KVYFADKNNJDJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Addition of the Cyanoheptan Group: The cyanoheptan group can be added through a nucleophilic substitution reaction involving a suitable alkyl halide and a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-N-(1-cyano-1-propylbutyl)pyridine-2-carboxamide: This compound shares structural similarities with N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide, particularly in the presence of cyano and carboxamide groups.

Uniqueness

This compound is unique due to its isochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-8-18(13-19,9-4-2)20-17(21)15-5-6-16-12-22-10-7-14(16)11-15/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYFADKNNJDJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=CC2=C(COCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.